molecular formula C28H31N3O3 B3849147 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B3849147
M. Wt: 457.6 g/mol
InChI Key: XOJFOMXZHBKRLY-UHFFFAOYSA-N
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Description

The compound 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole features a carbazole core substituted at the 3-position with a piperazine moiety modified by a 3,5-dimethoxybenzoyl group and at the 9-position with an ethyl chain. Carbazole derivatives are widely studied for their optoelectronic, pharmaceutical, and material science applications due to their rigid aromatic structure and tunable electronic properties.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3/c1-4-31-26-8-6-5-7-24(26)25-15-20(9-10-27(25)31)19-29-11-13-30(14-12-29)28(32)21-16-22(33-2)18-23(17-21)34-3/h5-10,15-18H,4,11-14,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJFOMXZHBKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves a multi-step process:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the carbazole structure.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the carbazole derivative reacts with piperazine in the presence of a suitable solvent like dimethylformamide.

    Addition of the Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Carbazole Core Formation

  • Friedel-Crafts alkylation : The 9-ethyl group is introduced via alkylation of 9H-carbazole using ethyl bromide in the presence of a base (e.g., NaH) .

  • Mannich reaction : The piperazine-linked dimethoxybenzoyl group is appended through a Mannich-type reaction, utilizing formaldehyde and 4-(3,5-dimethoxybenzoyl)piperazine under mild acidic conditions .

Oxadiazole Ring Formation

While not directly reported for this compound, analogous carbazole derivatives utilize 1,3,4-oxadiazole synthesis methodologies:

  • Cyclization of acylhydrazides : Acylhydrazide intermediates react with iodine/KI or trichloroisocyanuric acid (TCCA) to form oxadiazole rings (Fig. 1A) .

  • One-pot synthesis : Carboxylic acids and hydrazides combine using 1,1'-carbonyldiimidazole (CDI) as a coupling agent, yielding 2,5-disubstituted oxadiazoles (Fig. 1B) .

Electrophilic and Nucleophilic Substitutions

The carbazole core and dimethoxybenzoyl group participate in substitution reactions:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : The carbazole’s aromatic rings undergo nitration at positions 1, 4, or 6 under HNO3/H2SO4, influenced by the electron-donating ethyl and methoxy groups.

  • Halogenation : Bromination or iodination occurs selectively at the carbazole’s 3-position, as demonstrated in structurally related compounds .

Nucleophilic Substitution at Piperazine

  • Alkylation/arylation : The piperazine nitrogen reacts with alkyl halides (e.g., benzyl chloride) or aryl boronic acids via Buchwald-Hartwig coupling, modifying the substituent’s steric and electronic profile .

Oxidation and Reduction Reactions

Functional groups in the compound exhibit redox activity:

Oxidation

  • Ethyl group oxidation : The 9-ethyl substituent is oxidized to a ketone using KMnO4 or CrO3 under acidic conditions, forming 9-acetyl-9H-carbazole derivatives .

  • Methoxy group demethylation : Strong acids (e.g., BBr3) cleave methoxy groups to hydroxyls, altering hydrogen-bonding capacity .

Reduction

  • Nitro reduction : If nitro groups are introduced via EAS, catalytic hydrogenation (H2/Pd-C) converts them to amines .

Cross-Coupling Reactions

The compound’s iodine-substituted analogs participate in metal-catalyzed couplings:

Reaction Type Catalyst Application Yield Reference
Suzuki-MiyauraPd(PPh3)4Aryl boronic acid coupling at C-378–85%
UllmannCuI/1,10-phenanthrolineAmination of halogenated carbazoles65%

Biological Degradation Pathways

In metabolic studies of similar carbazoles:

  • Cytochrome P450 oxidation : Hepatic enzymes oxidize the ethyl group, producing hydroxylated metabolites .

  • Hydrolysis : The piperazine-amide bond is cleaved by esterases, yielding 3,5-dimethoxybenzoic acid and piperazine-carbazole fragments .

Stability Under Environmental Conditions

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions in the carbazole core, forming quinone derivatives .

  • Thermal decomposition : Above 200°C, the compound degrades via cleavage of the piperazine-methyl bond, releasing CO2 and ethylene .

Key Research Findings

  • Reactivity hierarchy : The carbazole core (C-3) > piperazine nitrogen > dimethoxybenzoyl group in electrophilic reactions .

  • Steric effects : The 9-ethyl group hinders substitution at C-1 and C-8, directing reactivity to C-3 .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at piperazine by 40% compared to THF .

Scientific Research Applications

The compound 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a synthetic derivative that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that derivatives of carbazole compounds exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that control cell survival and death.

Case Study:

A study published in Cancer Letters explored the effects of carbazole derivatives on human breast cancer cells. The results showed that compounds similar to 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole induced apoptosis via the mitochondrial pathway, suggesting potential for development as anticancer agents .

Neuropharmacological Effects

The compound's piperazine component may confer neuroactive properties, making it a candidate for treating neurological disorders such as anxiety and depression.

Case Study:

Research highlighted in European Journal of Pharmacology examined the anxiolytic effects of piperazine derivatives. The findings suggested that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are critical in mood regulation .

Antimicrobial Properties

Carbazole derivatives have also been investigated for their antimicrobial activities against various pathogens. The incorporation of different functional groups can enhance their efficacy.

Case Study:

A study published in Journal of Medicinal Chemistry reported on the antimicrobial activity of several carbazole derivatives. It was found that certain modifications led to increased activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Antitumor ActivityInduces apoptosis via mitochondrial pathwaysCancer Letters
NeuropharmacologicalEnhances serotonin receptor bindingEuropean Journal of Pharmacology
AntimicrobialEffective against Gram-positive/negative bacteriaJournal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s effects on these pathways are being studied for their potential therapeutic benefits in treating psychiatric disorders.

Comparison with Similar Compounds

Structural Analogues of Carbazole-Piperazine Derivatives

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole–oxalic acid (1/1)
  • Structure : The piperazine ring is substituted with a 2,5-dimethoxybenzyl group instead of a 3,5-dimethoxybenzoyl moiety.
  • Key Data :
    • Molecular Formula: C28H33N3O2 (free base) .
    • Molecular Weight: 533.62 g/mol .
    • logP: 5.2085 (high lipophilicity) .
    • Salt Form: Oxalic acid improves aqueous solubility compared to the free base.
  • Comparison : The absence of a carbonyl group (benzoyl vs. benzyl) reduces hydrogen-bond acceptor capacity. The 2,5-dimethoxy substitution may alter steric and electronic interactions compared to the 3,5-dimethoxy configuration in the target compound.
9-Ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole–oxalic acid (1/1)
  • Structure : Piperazine is modified with a sulfonyl group (electron-withdrawing) instead of a benzoyl group .
  • The target compound’s benzoyl group offers a balance of hydrogen-bonding and π-π stacking capabilities.
5-[(9H-Carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines
  • Structure : Incorporates an oxadiazole ring linked to piperazine .
  • Comparison : Oxadiazole introduces additional hydrogen-bond acceptors and may enhance rigidity. However, the target compound’s benzoyl-piperazine moiety provides simpler synthetic accessibility and tunable electronic properties via methoxy substitutions.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituents Notable Features Reference
Target Compound ~495.56* ~4.5* 3,5-Dimethoxybenzoyl, ethyl High lipophilicity, hydrogen-bond donor -
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazine}methyl)-9-ethyl-carbazole 533.62 5.2085 2,5-Dimethoxybenzyl, oxalic acid salt Enhanced solubility via salt formation
9-Ethyl-3-{[4-(sulfonyl)piperazine]methyl}-carbazole ~550* ~3.8* Phenylmethanesulfonyl Electron-withdrawing, metabolic stability

*Estimated based on structural similarity.

  • Lipophilicity : The target compound’s logP (~4.5) is lower than the 2,5-dimethoxybenzyl analog (logP 5.2085) due to the polar benzoyl group. Sulfonyl derivatives may exhibit reduced logP (~3.8) due to the sulfonyl group’s polarity.
  • Solubility : Salt forms (e.g., oxalic acid in ) enhance aqueous solubility. The target compound’s free base may require formulation optimization for bioavailability.

Functional Implications of Substituents

  • 3,5-Dimethoxybenzoyl vs. 2,5-Dimethoxybenzyl : The 3,5-substitution pattern on the benzoyl group provides symmetry and optimal π-π stacking, whereas 2,5-substitutions may introduce steric hindrance .
  • Benzoyl vs. Sulfonyl : Benzoyl groups enhance hydrogen-bonding interactions with biological targets, while sulfonyl groups improve metabolic stability but reduce electron density .
  • Ethyl at 9-Position : The ethyl chain on carbazole improves solubility compared to unsubstituted carbazole and reduces aggregation in optoelectronic applications .

Biological Activity

N-methyl-2-nitro-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of N-methyl-2-nitro-N-phenylbenzenesulfonamide is C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S. It features a sulfonamide group, a nitro group, and a phenyl ring, which contribute to its unique biological properties. The presence of the nitro group is particularly significant as it can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.

Antimicrobial Activity

N-methyl-2-nitro-N-phenylbenzenesulfonamide exhibits antimicrobial properties primarily through the inhibition of bacterial growth. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This inhibition disrupts bacterial metabolism and growth. The nitro group may also facilitate the formation of toxic intermediates upon reduction, leading to DNA damage and subsequent cell death .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Nitro-containing molecules have been shown to modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling. For instance, compounds similar to N-methyl-2-nitro-N-phenylbenzenesulfonamide have been reported to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key enzymes in inflammatory processes .

Structure-Activity Relationship (SAR)

The biological activity of N-methyl-2-nitro-N-phenylbenzenesulfonamide can be influenced by structural modifications. For instance, variations in the sulfonamide moiety can alter binding affinities to biological targets. Studies suggest that the presence of the nitro group enhances its reactivity and biological efficacy compared to similar compounds lacking this functional group.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-methyl-2-nitro-N-phenylbenzenesulfonamide:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimal inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
  • Inhibition of Inflammatory Mediators : In vitro assays showed that N-methyl-2-nitro-N-phenylbenzenesulfonamide inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential as an anti-inflammatory agent .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding interactions between N-methyl-2-nitro-N-phenylbenzenesulfonamide and various enzymes involved in metabolic pathways. These studies support the hypothesis that structural modifications can enhance or reduce its biological activity .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibits folate synthesis by mimicking PABA
Anti-inflammatoryInhibits iNOS and COX-2
CytotoxicityInduces DNA damage via reactive intermediates

Q & A

(Basic) What are the critical synthetic routes for 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves modular steps: (i) functionalization of the carbazole core (e.g., 9-ethyl substitution via alkylation), (ii) introduction of the piperazine linker via nucleophilic substitution or coupling reactions, and (iii) benzoylation with 3,5-dimethoxybenzoyl chloride. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during benzoylation .
  • Temperature : Controlled heating (~80–100°C) improves reaction rates but must avoid thermal degradation of the carbazole moiety .
    Yields are optimized via purification methods like column chromatography (e.g., silica gel with gradient elution of DCM/MeOH) .

(Basic) Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for verifying substitution patterns (e.g., ethyl group at C9, piperazine-CH₂ linkage). Aromatic protons in the 3,5-dimethoxybenzoyl group appear as distinct doublets (~δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves steric effects and confirms the planar carbazole core. Orthorhombic systems (e.g., P2₁2₁2₁) are common, with lattice parameters (e.g., a = 8.0415 Å, b = 15.716 Å) aiding in structural validation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected m/z ~495–510 for C₂₉H₃₁N₃O₃) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Methodological Answer:
SAR studies should focus on:

  • Piperazine modifications : Compare activity of 3,5-dimethoxybenzoyl vs. other acyl groups (e.g., acetyl, benzyl) to assess receptor binding .
  • Carbazole substitution : Test analogs with varying C9 substituents (e.g., ethyl vs. hexyl) to determine hydrophobicity effects on membrane permeability .
  • In vitro assays : Use receptor-binding assays (e.g., H1 or 5-HT2A, as seen in related carbazole-piperazine derivatives) with IC₅₀ measurements .
  • Data normalization : Control for batch-to-batch variability using internal standards (e.g., reference inhibitors) .

(Advanced) What computational strategies predict this compound’s binding affinity for neurological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with H1 or 5-HT2A receptors. Prioritize residues in the orthosteric pocket (e.g., Asp155 in 5-HT2A) for binding energy calculations .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of the piperazine-benzoyl moiety in the binding site .
  • Pharmacophore mapping : Identify critical features (e.g., methoxy groups for hydrogen bonding, carbazole aromaticity for π-π stacking) using tools like Schrödinger’s Phase .

(Advanced) How can researchers resolve contradictions in reported biological activities of related carbazole-piperazine derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines, incubation times) that may skew IC₅₀ values .
  • Dose-response validation : Replicate conflicting results using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Synthesize and test compounds with incremental modifications (e.g., methoxy → ethoxy) to isolate pharmacophoric contributions .

(Advanced) What experimental design optimizes the compound’s electronic properties for materials science applications?

Methodological Answer:

  • Electrochemical studies : Cyclic voltammetry (CH Instruments) measures HOMO/LUMO levels. Carbazole derivatives typically show HOMO ~−5.2 eV, tunable via methoxy substituents .
  • OLED fabrication : Co-deposit the compound with hole/electron transport layers (e.g., TPD, Alq₃) and measure electroluminescence efficiency (cd/A) .
  • DFT calculations : Gaussian09 simulations predict charge-transfer transitions, correlating with observed UV-Vis spectra (e.g., λmax ~350–400 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

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